molecular formula C13H12N4O B14263712 7-Benzyl-2-methyl-1-oxo-7H-1lambda~5~-purine CAS No. 175730-89-9

7-Benzyl-2-methyl-1-oxo-7H-1lambda~5~-purine

Cat. No.: B14263712
CAS No.: 175730-89-9
M. Wt: 240.26 g/mol
InChI Key: ONESXLCUFOHCFP-UHFFFAOYSA-N
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Description

2-Methyl-7-benzyl-7H-purine 1-oxide is a heterocyclic compound belonging to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring system substituted with a methyl group at position 2 and a benzyl group at position 7, with an oxide group at position 1. The unique structure of 2-Methyl-7-benzyl-7H-purine 1-oxide makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-benzyl-7H-purine 1-oxide typically involves the transformation of imidazole precursors. One common method includes the use of commercially available 4-nitroimidazole, which undergoes a series of reactions including Vicarious Nucleophilic Substitution of Hydrogen (VNS) to introduce the necessary substituents . The reaction conditions often involve mild temperatures and the use of catalysts such as nickel to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-Methyl-7-benzyl-7H-purine 1-oxide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-benzyl-7H-purine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups to the purine ring system.

Scientific Research Applications

2-Methyl-7-benzyl-7H-purine 1-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-benzyl-7H-purine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and nucleic acids, affecting their function and activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-7H-purine 1-oxide
  • 7-Benzyl-7H-purine 1-oxide
  • 2-Methyl-7H-purine 1-oxide

Uniqueness

2-Methyl-7-benzyl-7H-purine 1-oxide is unique due to the presence of both methyl and benzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and interaction with biological targets compared to other similar compounds .

Conclusion

2-Methyl-7-benzyl-7H-purine 1-oxide is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.

Properties

CAS No.

175730-89-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-benzyl-2-methyl-1-oxidopurin-1-ium

InChI

InChI=1S/C13H12N4O/c1-10-15-13-12(8-17(10)18)16(9-14-13)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3

InChI Key

ONESXLCUFOHCFP-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C2C(=N1)N=CN2CC3=CC=CC=C3)[O-]

Origin of Product

United States

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